molecular formula C10H11NO3 B12910392 1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid CAS No. 756765-09-0

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12910392
CAS No.: 756765-09-0
M. Wt: 193.20 g/mol
InChI Key: UFJAIWQUSKFOTF-UHFFFAOYSA-N
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Description

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid is a unique compound characterized by its cyclopropane ring fused to an amino acid structure

Preparation Methods

The synthesis of 1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid involves several methods:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to various biochemical compounds and can influence cellular processes through its interaction with enzymes and receptors .

Comparison with Similar Compounds

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

1-Amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid (AHPC) is a cyclopropane derivative notable for its unique structural features, including an amino group and a hydroxyl-substituted phenyl group. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with enzymes involved in neurotransmitter metabolism.

  • Chemical Formula : C₁₀H₁₁NO₃
  • Molecular Weight : Approximately 193.20 g/mol
  • CAS Number : 756765-09-0

AHPC's biological activity is primarily linked to its inhibition of the enzyme aromatic L-amino acid decarboxylase (AAAD), which plays a critical role in dopamine synthesis. This inhibition suggests potential therapeutic applications in managing neurological disorders, particularly Parkinson's disease, by modulating dopamine levels.

Inhibition of Aromatic L-Amino Acid Decarboxylase

Research indicates that AHPC exhibits significant inhibitory activity against AAAD. This enzyme is crucial for converting L-DOPA to dopamine, and its inhibition could lead to increased levels of L-DOPA in the brain, potentially alleviating symptoms of Parkinson's disease. Preliminary studies have shown promising results regarding AHPC's ability to inhibit this enzyme, suggesting further investigation into its therapeutic applications.

Interaction with Other Biological Systems

AHPC has also been studied for its effects on various metabolic pathways. Its structural similarities with other compounds indicate that it may interact with additional targets beyond AAAD. For instance, compounds derived from cyclopropane structures often exhibit diverse biological properties ranging from antimicrobial to anticancer activities .

Study on Neurotransmitter Modulation

A study focused on the effects of AHPC on neurotransmitter levels demonstrated that treatment with AHPC resulted in altered dopamine metabolism in animal models. The findings suggested that AHPC could serve as a potential adjunct therapy for enhancing dopaminergic function in Parkinsonian models.

Plant Interaction Studies

AHPC has also been investigated for its role in plant biology, particularly its effects on stress resistance in crops like maize (Zea mays). Research findings indicated that AHPC enhances maize resistance against pathogenic attacks and drought stress, showcasing its potential agricultural applications .

Data Tables

Biological Activity Target/Effect Study Findings
Inhibition of AAADModulates dopamine synthesisSignificant inhibition observed in vitro
Enhancement of plant stress resistanceImproves maize resilience against pathogensIncreased yield and productivity reported
Potential neuroprotective effectsMay alleviate Parkinson's symptomsAltered neurotransmitter levels in animal models

Properties

CAS No.

756765-09-0

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-amino-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-1-3-7(12)4-2-6/h1-4,8,12H,5,11H2,(H,13,14)

InChI Key

UFJAIWQUSKFOTF-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C(=O)O)N)C2=CC=C(C=C2)O

Origin of Product

United States

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